molecular formula C9H10N2O3 B181037 N-(2-Methyl-5-nitrophenyl)acetamide CAS No. 2879-79-0

N-(2-Methyl-5-nitrophenyl)acetamide

Cat. No.: B181037
CAS No.: 2879-79-0
M. Wt: 194.19 g/mol
InChI Key: YMHUULKGTGEHHQ-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-nitrophenyl)acetamide is an organic compound with the molecular formula C9H10N2O3. It is a yellow crystalline solid with strong thermal stability. This compound is known for its limited solubility in water but is soluble in non-polar organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-nitrophenyl)acetamide typically involves the reaction of 2-methyl-5-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methyl-5-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-nitrophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The nitro group may play a role in its antimicrobial activity by generating reactive nitrogen species that can damage microbial cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-4-nitrophenyl)acetamide
  • N-(2-Methyl-3-nitrophenyl)acetamide
  • N-(2-Methyl-6-nitrophenyl)acetamide

Uniqueness

N-(2-Methyl-5-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-3-4-8(11(13)14)5-9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHUULKGTGEHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182974
Record name N-(2-Methyl-5-nitrophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2879-79-0
Record name N-(2-Methyl-5-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2879-79-0
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Record name N-(2-Methyl-5-nitrophenyl)acetamide
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Record name 2-Acetylamino-4-nitrotoluene
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Record name N-(2-Methyl-5-nitrophenyl)acetamide
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Record name N-(2-methyl-5-nitrophenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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